rac-(1R,2R)-2-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (molecular formula: C₁₁H₉F₃O₃, molar mass: 246.19 g/mol) is a cyclopropane derivative featuring a trifluoromethoxy (-OCF₃) substituent on the para-position of its phenyl ring. The compound’s stereochemistry (1R,2R) and cyclopropane core contribute to its structural rigidity, while the trifluoromethoxy group introduces significant electronic and steric effects.
Properties
CAS No. |
1807939-85-0 |
|---|---|
Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
trans-(1S,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m1/s1 |
InChI Key |
IYYOCNQIQCLRHF-BDAKNGLRSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ethyl diazoacetate.
Cyclopropanation: The key step involves the cyclopropanation of 4-(trifluoromethoxy)benzaldehyde with ethyl diazoacetate in the presence of a suitable catalyst, such as rhodium or copper complexes, to form the cyclopropane ring.
Hydrolysis: The resulting cyclopropane ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.
Scientific Research Applications
rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: The trifluoromethoxy group imparts unique electronic and steric properties, making the compound useful in the development of advanced materials with specific functionalities.
Agrochemicals: The compound can be used as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by providing additional hydrogen bonding and hydrophobic interactions. The cyclopropane ring can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Trifluoromethyl (-CF₃) Analog
- Compound : rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans
- Molecular Formula : C₁₁H₉F₃O₂
- Molar Mass : 230.18 g/mol
- Higher lipophilicity (logP) compared to -OCF₃ due to reduced electronegativity. In pharmaceutical contexts, -CF₃ may enhance metabolic stability but reduce solubility compared to -OCF₃ .
Fluoro (-F) Analog
- Compound : rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid, trans
- Molecular Formula : C₁₀H₉FO₂
- Molar Mass : 180.18 g/mol
- Lower electron-withdrawing effect compared to -OCF₃, as indicated by a predicted pKa of 4.56 . Simpler synthesis and lower molecular weight may favor pharmacokinetic properties .
Difluoro (-F₂) Analog
- Compound : rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- Properties: Increased electron-withdrawing effects from two fluorine atoms may enhance acidity (lower pKa) relative to mono-fluorinated analogs. Ortho- and para-substitution patterns could influence ring strain and intermolecular interactions .
Impact of Substituents on Physicochemical Properties
*Estimated based on electronic effects of -OCF₃ vs. -F and -CF₃.
Biological Activity
The compound rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS Number: 201164-18-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is C11H9F3O3. Its structure features a cyclopropane ring substituted with a trifluoromethoxy phenyl group, which is significant for its biological interactions.
Research indicates that cyclopropanecarboxylic acids can influence various biological pathways. Specifically, rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has shown potential as an inhibitor of ethylene biosynthesis in plants. Ethylene is a key hormone in plant growth and development, and its regulation can impact fruit ripening and senescence processes .
Inhibition of Ethylene Biosynthesis
A study highlighted that derivatives of cyclopropanecarboxylic acids can act as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene production. In silico analyses demonstrated that rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid binds effectively to ACO, suggesting its potential utility in agricultural applications to delay ripening and extend shelf life of fruits .
Case Studies and Experimental Data
In a comparative study involving various cyclopropanecarboxylic acids, rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibited a binding affinity characterized by a ΔG value of -6.5 kcal/mol, indicating a strong interaction with the ACO enzyme . The results are summarized in the following table:
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| Methylcyclopropane | -3.1 | 0.188 × 10^3 |
Applications
Given its biological activity as an ethylene biosynthesis inhibitor, rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid holds promise for applications in agriculture to enhance post-harvest quality and extend the shelf life of fruits and vegetables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
